molecular formula C5H4O3 B134809 3-Hydroxy-4H-pyran-4-one CAS No. 496-63-9

3-Hydroxy-4H-pyran-4-one

Cat. No. B134809
CAS RN: 496-63-9
M. Wt: 112.08 g/mol
InChI Key: VEYIMQVTPXPUHA-UHFFFAOYSA-N
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Description

3-Hydroxy-4H-pyran-4-one is a heterocyclic compound that is a structural constituent of various natural and synthetic compounds. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms, with the additional functionalities of a hydroxyl group and a ketone group on the ring. This compound and its derivatives are of significant interest due to their wide-ranging biological activities and applications in medicinal chemistry, food industry, cosmetics, and chemical industry .

Synthesis Analysis

The synthesis of derivatives of 3-Hydroxy-4H-pyran-4-one can be achieved through various methods. One approach involves a one-pot multi-component procedure using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones, which is an eco-friendly method with high purity of the desired products . Another method utilizes ultrasound-mediated condensation for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, offering advantages such as shorter reaction times and higher yields . Additionally, the cyclisation of 5-hydroxy-1,3-diketones to 2,3-dihydro-4H-pyran-4-ones mediated by indium(III) chloride has been reported to be highly efficient and temperature-dependent .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4H-pyran-4-one derivatives can be complex, with various substituents affecting the overall conformation and stability of the molecules. For instance, the synthesis of 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones involves a regioselective cascade reaction, and the antioxidant activity of these compounds is influenced by the nature and number of chromone substituents . A second monoclinic polymorph of a related compound has been reported, with the structure showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of 3-Hydroxy-4H-pyran-4-one derivatives allows for various chemical transformations. For example, a simple synthesis of 2-hydrazinylidene-3-hydroxy-4H-furo[3,2-c]pyran-4-ones has been described, which involves an addition reaction under mild conditions . The transformation of the hydroxyl group into an acyl group in the synthesis of 3,4-diacyl-2H-pyran-2-ones demonstrates the formation of a new carbon-carbon bond . Moreover, the use of H6P2W18O62·18H2O as a catalyst for the synthesis of pyrano[4,3-b]pyran derivatives in water highlights the potential for green chemistry approaches .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-4H-pyran-4-one derivatives are influenced by their molecular structure. The synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, for example, involved quantum-chemical calculations to determine stable conformations, revealing that the stable conformers are in the "chair" conformation with variations in the positioning of hydroxymethyl substituents . These conformations and the presence of intramolecular hydrogen bonds can significantly affect the compound's dipole moment and overall stability.

Scientific Research Applications

Synthesis of New Chelating Compounds

3-Hydroxy-4H-pyran-4-one has been used to synthesize new chelating compounds like 6-(cholyloxymethyl)-3-hydroxy-4H-pyran-4-one and 6-[N-(1-phenylethyl)succinamoyloxymethyl]-4H-pyran-4-one. These compounds were derived from cholic acid and N-(1-phenylethyl)succinamic acid, showing its utility in creating chelators through a solid/liquid phase-transfer procedure (Mischie et al., 2002).

Role in Synthesizing Medicinal Compounds

3-Hydroxy-4H-pyran-4-one serves as a substrate for synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives, which have wide-ranging biological activities and applications in medicinal chemistry (Borah et al., 2021).

Use in Green Chemistry

The compound has been utilized in the synthesis of various derivatives like 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, showcasing its role in eco-friendly synthesis methods, including reactions in water and using green catalysts (Sadeghi et al., 2014).

Electrocatalytic Applications

Electrocatalytic transformations using 3-Hydroxy-4H-pyran-4-one have been explored to create pyrano[4,3-b]pyran derivatives, indicating its potential in electrocatalytic processes for biomedical applications (Elinson et al., 2013).

Mosquito Larvicidal Potential

Research has demonstrated the mosquito larvicidal potential of derivatives like hydroxy-2-methyl-4H-pyran-4-one, indicating its usefulness in pest control and public health (Ali & Venugopalan, 2019).

Synthesis of Heterocyclic Compounds

The compound is involved in synthesizing diverse heterocyclic compounds, such as 4H-chromene, 4H-pyran, and oxepine derivatives, demonstrating its versatility in organic synthesis (Kazemi et al., 2012).

Safety And Hazards

3-Hydroxy-4H-pyran-4-one can cause skin irritation and may cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

3-Hydroxy-4H-pyran-4-one and its derivatives have shown diverse therapeutic potential, including significant antibacterial, antifungal, anticancer, anticonvulsant, anti-Alzheimer’s disease, and metal chelating activities . Therefore, it is a promising area for future research and development .

properties

IUPAC Name

3-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYIMQVTPXPUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060091
Record name 4H-Pyran-4-one, 3-hydroxy-
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Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Hydroxy-4H-pyran-4-one

CAS RN

496-63-9
Record name 3-Hydroxy-4-pyrone
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Record name Pyromeconic acid
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Record name 3-Hydroxy-4H-pyran-4-one
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Record name 4H-Pyran-4-one, 3-hydroxy-
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Record name 4H-Pyran-4-one, 3-hydroxy-
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Record name 3-hydroxy-4H-pyran-4-one
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Record name 3-HYDROXY-4H-PYRAN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
AN Komogortsev, VG Melekhina, BV Lichitsky… - Tetrahedron …, 2020 - Elsevier
… In this article we describe a convenient synthetic approach for the preparation of 2-aminofuran derivatives 1 containing 3-hydroxy-4H-pyran-4-one moiety. The proposed method is …
Number of citations: 17 www.sciencedirect.com
MD Aytemir, Ü Çaliş, M Özalp - Archiv der Pharmazie: An …, 2004 - Wiley Online Library
… (2-methyl-3-hydroxy-4H-pyran4-one), ethylmaltol (2-ethyl-3-hydroxy-4H-pyran-4one), kojic acid (2-hydroxymethyl-5-hydroxy-4H-pyran-4-one), and 2-alkyl-3-hydroxy-4H-pyran-4-one …
Number of citations: 143 onlinelibrary.wiley.com
BL Ellis, CB Sampson, RD Abeysinghe… - European journal of …, 1999 - Springer
Original article Page 1 Abstract. We have identified ligands for cell labelling with indium-111: 3-hydroxy-6-propoxymethyl-4H-pyran-4-one and 6-butoxymethyl-3-hydroxy-4H-pyran-4one…
Number of citations: 14 link.springer.com
T Shono, Y Matsumura, H Hamaguchi… - The Journal of Organic …, 1983 - ACS Publications
1 812 furan-3-one (2, furaneol), 2, 3 4-hydroxy-5-methyl-2flr-furan-one (3), and2-hydroxy-3-methylcyclopent-2-en-l-one (4, cyclotene) 4 have been known to be important key fla-vors in …
Number of citations: 19 pubs.acs.org
T Nishiguchi, M Yamashita, Y Yoshikawa… - Crystallography …, 2019 - Springer
… such as pyromeconic acid (3-hydroxy-4H-pyran-4-one), maltol (3-hydroxy-2-methyl-4H-pyran-4-one, Hhmpo) and ethylmaltol (2-ethyl-3-hydroxy-4H-pyran-4-one, Hehpo), were used as …
Number of citations: 1 link.springer.com
D Us, B Berk, EECE GÜRDAL… - Turkish Journal of …, 2010 - journals.tubitak.gov.tr
A series of 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl) methyl]-4H-pyran-4-one structured compounds were synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with …
Number of citations: 14 journals.tubitak.gov.tr
JH Looker, MD Cliffton - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
… In the present paper, we report synthesis of 3-hydroxy-4Hpyran-4-one-2-carboxaldehyde (6) by oxidation of the 3-pnitrobenzyl ether 4 of a-hydroxymaltol and subsequent removal of the …
Number of citations: 4 onlinelibrary.wiley.com
M Corsini, S Fusi - Russian Journal of Inorganic Chemistry, 2019 - Springer
With the special focus to obtain a new tridentate ligand able to coordinate Fe(III), 3-hydroxy-2-(5'-hydroxypentyl)-4H-pyran-4-one (5-H) has been synthesized. Iron/ligand solution …
Number of citations: 2 link.springer.com
X Liu, P Chen, W Wu, X Li, C Wang, K Chai, F Yuan… - 2023 - researchsquare.com
… Previously, we designed compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30), a novel inhibitor of Aβ aggregation. In mice, D30 was deemed safe in acute toxicity …
Number of citations: 2 www.researchsquare.com
GX He, LW Xue, QL Peng, PP Wang… - Acta Chimica …, 2019 - pdfs.semanticscholar.org
… 2-(((2-hydroxyethyl)imino)methyl)-6-methylphenol (H2L), La and Lb are the deprotonated forms of 3-hydroxy2-methyl-4H-pyran-4-one (HLa) and 2-ethyl-3-hydroxy-4H-pyran-4-one (HLb…
Number of citations: 8 pdfs.semanticscholar.org

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